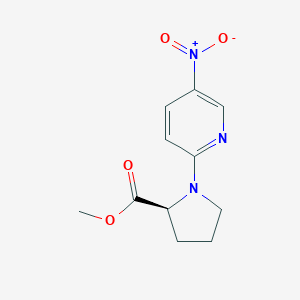

methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H13N3O4 and its molecular weight is 251.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate, a compound with the molecular formula C₁₁H₁₃N₃O₄ and a molecular weight of 251.24 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.

- Molecular Formula: C₁₁H₁₃N₃O₄

- Molecular Weight: 251.24 g/mol

- Melting Point: 87-88 °C

- CAS Number: 122092-22-2

- Hazard Classification: Irritant

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing a pyrrole moiety can exhibit significant antimicrobial and anti-inflammatory properties. Specifically, studies have suggested that the compound may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, which is critical in combating infections such as tuberculosis.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological efficacy. The presence of the nitro group on the pyridine ring is crucial for its antibacterial activity, as demonstrated in related compounds where electron-withdrawing groups significantly improved potency against drug-resistant strains of bacteria.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Structure | < 0.016 | Anti-TB |

| Compound A | Structure | 0.032 | Moderate Activity |

| Compound B | Structure | > 32 | No Activity |

Case Studies

-

Anti-Tuberculosis Activity

A study published in Nature examined a series of pyrrole derivatives, including this compound, demonstrating that it possesses potent anti-tubercular activity with a minimum inhibitory concentration (MIC) below 0.016 µg/mL against Mycobacterium tuberculosis . This study highlighted the compound's potential as a lead candidate for developing new anti-TB therapies. -

Cytotoxicity Assessment

In another investigation, the cytotoxic effects of the compound were evaluated using human cell lines. The results indicated that this compound exhibited low cytotoxicity (IC50 > 64 µg/mL), suggesting a favorable therapeutic index for further development . -

Mechanistic Studies

Further mechanistic studies revealed that the compound's action involves disruption of mycolic acid biosynthesis in M. tuberculosis, which is essential for maintaining the integrity of the bacterial cell wall . This finding underscores the importance of targeting specific biosynthetic pathways in developing effective antibiotics.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate has been explored for its potential as a lead compound in drug discovery. Its structural similarity to known pharmacophores makes it an attractive candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

Proteomics Research

This compound is utilized in proteomics for its ability to modify proteins through covalent interactions. It can serve as a reagent in the study of protein function and structure, enabling researchers to investigate post-translational modifications and protein-protein interactions. Its application in mass spectrometry-based proteomics has been noted, allowing for enhanced detection and quantification of proteins in complex biological samples .

Research indicates that this compound exhibits notable biological activities, including antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens, suggesting its potential use as an antimicrobial agent .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of other nitrogen-containing heterocycles, which are important in medicinal chemistry. Researchers have utilized it to create derivatives that may possess improved pharmacological profiles compared to the parent compound .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth at low concentrations, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Protein Modification

In another investigation focusing on proteomics, researchers employed this compound to label specific proteins within cellular extracts. The study demonstrated that the compound could selectively modify target proteins, facilitating their subsequent analysis through mass spectrometry. This application underscores its utility in understanding protein dynamics within biological systems.

Propiedades

IUPAC Name |

methyl (2S)-1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-18-11(15)9-3-2-6-13(9)10-5-4-8(7-12-10)14(16)17/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZYRKDQBWLBHP-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594754 |

Source

|

| Record name | Methyl 1-(5-nitropyridin-2-yl)-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122092-22-2 |

Source

|

| Record name | Methyl 1-(5-nitropyridin-2-yl)-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.